molecular formula C20H20N2O B5577210 N-isobutyl-2-phenyl-4-quinolinecarboxamide

N-isobutyl-2-phenyl-4-quinolinecarboxamide

Cat. No. B5577210
M. Wt: 304.4 g/mol
InChI Key: BYNKCTPCZKKHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-2-phenyl-4-quinolinecarboxamide is a quinoline derivative that has been the subject of various studies due to its interesting chemical and physical properties. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to N-isobutyl-2-phenyl-4-quinolinecarboxamide, often involves complex reactions that aim at introducing various substituents to the quinoline core to explore their effects on the molecule's properties and activities. Techniques such as N-methylation of desmethyl precursors in the presence of carbon-11 have been used for labeling and evaluating potential radioligands, indicating a methodology that could be adapted for synthesizing N-isobutyl-2-phenyl-4-quinolinecarboxamide derivatives for research purposes (Matarrese et al., 2001).

Molecular Structure Analysis

Investigations into the molecular structure of quinoline derivatives are pivotal in understanding their interactions and mechanism of action. For example, crystal structure analysis and DFT studies of quinoline carboxamides provide insights into their conformation, electronic properties, and potential intermolecular interactions, which are crucial for their application in various fields (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that alter their chemical properties and functionalities. For instance, the lithiation of quinoline carboxamide derivatives followed by functionalization has been explored for the synthesis of radioligands, showcasing the compound's versatility in chemical modifications (Bennacef et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on the synthesis and characterization of these compounds, including NMR and X-ray diffraction, provide valuable information on their physical characteristics, which are essential for their practical applications (Patil et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of quinoline derivatives are crucial for their applications in medicinal chemistry and material science. Investigations into the synthesis and biological evaluation of quinoline-based compounds as inhibitors of DNA methylation highlight the importance of understanding their chemical properties for therapeutic applications (Rilova et al., 2014).

Scientific Research Applications

Radioligand Synthesis for Peripheral Benzodiazepine Receptors

N-isobutyl-2-phenyl-4-quinolinecarboxamide derivatives have been explored in the synthesis of novel radioligands. These radioligands, such as [11C]4, [11C]5, and [11C]6, are used for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). They show promise due to their high specific binding to PBR in various organs, including the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).

Antitumor Agents and DNA-Intercalation

N-isobutyl-2-phenyl-4-quinolinecarboxamide and its derivatives have shown potential as antitumor agents. Compounds of this class exhibit DNA-intercalating properties, which are crucial for their antitumor activity. Certain derivatives, like the 4'-aza derivative, have demonstrated substantial effectiveness in both leukemia and solid tumor models (Atwell et al., 1989).

Helical Quinoline-Derived Oligoamide Foldamers

Research has been conducted on oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which are helical, quinoline-derived oligoamide foldamers. These compounds exhibit unique structural properties, including the ability to adopt bent conformations stabilized by intramolecular hydrogen bonds. They have potential applications in various fields of chemistry and biochemistry (Jiang et al., 2003).

Synthesis of Substituted Anilides

The innovative microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid demonstrates the efficiency of this approach. The method allows for rapid and effective synthesis of various substituted quinoline-2-carboxanilides, which have potential applications in pharmacology and materials science (Bobál et al., 2011).

Integrated Network Approach in Escherichia coli

The compound has been studied in the context of biofuels, specifically its response in Escherichia coli. This research provides insights into the genetic and molecular response networks of E. coli to isobutanol, a potential biofuel, thereby contributing to the understanding of alcohol tolerance at a systems level (Brynildsen & Liao, 2009).

Sustainable Synthesis of Chemical Compounds

Studies on sustainable synthesis methods for producing quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes, have shown efficient, environmentally friendly ways to synthesize these compounds with high atom efficiency (Mastalir et al., 2016).

properties

IUPAC Name

N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14(2)13-21-20(23)17-12-19(15-8-4-3-5-9-15)22-18-11-7-6-10-16(17)18/h3-12,14H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNKCTPCZKKHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.